molecular formula C10H16N2 B8668436 4-(6-Methylpyridin-3-yl)butan-1-amine

4-(6-Methylpyridin-3-yl)butan-1-amine

Cat. No.: B8668436
M. Wt: 164.25 g/mol
InChI Key: OXVLFJMNADEHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methylpyridin-3-yl)butan-1-amine is a substituted butan-1-amine derivative featuring a pyridine ring with a methyl group at the 6-position. This compound’s structure combines a flexible four-carbon aliphatic chain with an aromatic heterocyclic moiety, making it a molecule of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)butan-1-amine

InChI

InChI=1S/C10H16N2/c1-9-5-6-10(8-12-9)4-2-3-7-11/h5-6,8H,2-4,7,11H2,1H3

InChI Key

OXVLFJMNADEHGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Analogues

The following compounds share the butan-1-amine core but differ in substituent groups, leading to variations in physicochemical and biological properties:

Table 1: Structural and Property Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthesis Highlights
4-(6-Methylpyridin-3-yl)butan-1-amine 6-Methylpyridin-3-yl ~164.2 (calculated) Aromatic, polar, potential receptor binding Likely involves coupling pyridine to butan-1-amine
4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine 3,5-Dimethylpiperidin-1-yl ~184.3 (calculated) Aliphatic amine, increased lipophilicity Database-reported synthesis via piperidine substitution
4-(Methylsulfanyl)butan-1-amine Methylsulfanyl 135.24 Sulfur-containing, higher logP Synthesized via thiophosgene and phthalimide protection
N-(9-(Diethylamino)benzo[a]phenothiazin-5-ylidene)butan-1-amine Benzo[a]phenothiazin-ylidene ~400 (estimated) Bulky, fluorescent, potential imaging applications Reaction with nitro/trifluoromethyl groups and column chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.